molecular formula C8H9FN2O3 B13527778 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine

2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine

Cat. No.: B13527778
M. Wt: 200.17 g/mol
InChI Key: ZKJHEOFZIMAYBO-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine is an organic compound that features a fluoro and nitro group attached to a phenoxy ring, with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine typically involves a multi-step process. One common method starts with the reaction of 3-fluoro-4-nitrophenol with chloroacetic acid to form 2-(3-fluoro-4-nitrophenoxy)acetic acid through a Williamson ether synthesis . This intermediate is then converted to the ethanamine derivative through a series of reactions involving reduction and amination steps .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The ethanamine side chain can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-(3-Amino-4-nitrophenoxy)ethan-1-amine.

    Substitution: Various substituted phenoxyethanamines depending on the nucleophile used.

    Oxidation: 2-(3-Fluoro-4-nitrophenoxy)acetaldehyde or 2-(3-Fluoro-4-nitrophenoxy)acetic acid.

Scientific Research Applications

2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine and its derivatives involves interaction with specific molecular targets. For instance, in antitubercular applications, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a fluoro and nitro group on the phenoxy ring, which imparts distinct chemical reactivity and biological activity. Its ethanamine side chain also allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

2-(3-fluoro-4-nitrophenoxy)ethanamine

InChI

InChI=1S/C8H9FN2O3/c9-7-5-6(14-4-3-10)1-2-8(7)11(12)13/h1-2,5H,3-4,10H2

InChI Key

ZKJHEOFZIMAYBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCN)F)[N+](=O)[O-]

Origin of Product

United States

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